molecular formula C10H14ClN B3045722 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride CAS No. 112610-03-4

2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride

Cat. No.: B3045722
CAS No.: 112610-03-4
M. Wt: 183.68
InChI Key: AESTUMJPPFCEJQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-2,5,7,11H,3-4,6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESTUMJPPFCEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=CC=CC=C2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716883
Record name 2,3,4,5-Tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112610-03-4
Record name 2,3,4,5-Tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reduction of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis starting from commercially available precursors. The process often includes steps such as aminolysis, chlorination, reduction, and cyclization . The final product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated azepine derivatives .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound with diverse applications, primarily in the pharmaceutical field. It is often used as an intermediate in the synthesis of various bioactive molecules and nitric oxide synthase (NOS) inhibitors .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[b]azepine derivatives have been explored for their potential therapeutic applications. Some key areas of research include:

  • NOS Inhibitors: Certain derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine have been designed and synthesized as human nitric oxide synthase (NOS) inhibitors . In particular, some compounds have demonstrated potent and highly selective inhibition of human neuronal NOS . One such selective nNOS inhibitor was tested in an in vivo spinal nerve ligation model of neuropathic pain, demonstrating potential therapeutic use .
  • Pharmaceutical Intermediate: 2,3,4,5-tetrahydro-1H-benzo[b]azepine serves as an intermediate in the synthesis of pharmaceuticals . It can be produced through the reaction of 1-tetrahydronaphthalenone with hydroxylamine to generate oxime, followed by ring enlargement with polyphosphoric acid and reduction with lithium aluminum hydride .
  • Synthesis of Derivatives: The core structure is utilized in creating novel compounds with potential biological activities . For example, it is used in the synthesis of 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-prop-1-en-2-yl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol .

Data Table

ApplicationDescription
NOS Inhibition1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives were designed and synthesized as human nitric oxide synthase (NOS) inhibitors . These compounds have shown high selectivity in inhibiting human neuronal NOS, offering potential therapeutic applications, such as in neuropathic pain treatment .
Pharmaceutical SynthesisIt is used as a chemical intermediate in the production of various pharmaceuticals . The process involves reacting 1-tetrahydronaphthalenone with hydroxylamine, followed by ring enlargement and reduction .
Synthesis of Novel CompoundsUsed as a building block in the synthesis of new chemical entities with potential biological activities, such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-prop-1-en-2-yl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol .
Ligand Design and SynthesisBenzo[b]azepines are used in ligand design for various applications .

Synthesis Method

The preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine involves several steps :

  • Reacting 1-tetrahydronaphthalenone with hydroxylamine to generate oxime .
  • Enlarging the ring with polyphosphoric acid .
  • Reducing with lithium aluminum hydride to obtain the target compound .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it has been shown to interact with serotonin receptors, which play a role in mood regulation and other neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Related Benzoazepine Derivatives

Substituted Halogen Derivatives

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride
  • CAS : 1379350-71-6 .
  • Formula : C₁₀H₁₃BrClN.
  • Molecular Weight : 262.57 g/mol .
  • Key Differences: Bromine substitution increases molecular weight by ~78.89 g/mol compared to the parent compound.
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride
  • CAS : 313673-94-8 .
  • Structural analogs of this compound are explored in central nervous system (CNS) drug discovery due to improved blood-brain barrier permeability .

Methoxy-Substituted Derivatives

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride
  • Key Differences :
    • Methoxy group at the 8-position introduces electron-donating effects, increasing solubility in polar solvents.
    • Likely to exhibit modified pharmacokinetic profiles, such as extended half-life due to reduced oxidative metabolism .
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride
  • CAS : 14165-90-3 .
  • Formula : C₁₅H₁₈N₂O₄.
  • Key Differences :
    • Dual methoxy groups enhance polarity (topological polar surface area >12 Ų), improving aqueous solubility.
    • Used in neuropharmacology studies targeting dopamine and serotonin receptors .
Benazepril Hydrochloride
  • CAS : 86541-74-4 .
  • Formula : C₂₄H₂₈N₂O₅·HCl.
  • Key Differences :
    • Incorporates a carboxylic acid and ethoxycarbonyl group, enabling angiotensin-converting enzyme (ACE) inhibition.
    • Clinically used for hypertension, demonstrating how structural expansion of the benzoazepine core enables therapeutic utility .
Spiro-Cyclohexanebenzazepine Derivatives
  • Example : Spiro(2,3-dehydro-1-hydroxycyclohexane-4,5)-7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine .
  • Key Differences: Spirocyclic architecture introduces rigidity, mimicking the conformation of galanthamine (an acetylcholinesterase inhibitor). Exhibits enhanced inhibitory activity against acetylcholinesterase compared to non-rigid analogs .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2,3,4,5-Tetrahydro-1H-benzo[b]azepine HCl 17724-36-6 C₁₀H₁₄ClN 183.68 None Catalytic synthesis, drug intermediates
6-Bromo derivative 1379350-71-6 C₁₀H₁₃BrClN 262.57 Br at 6-position Receptor-binding studies
7,8-Dimethoxy derivative 14165-90-3 C₁₅H₁₈N₂O₄ 314.32 OCH₃ at 7,8-positions Neuropharmacology
Benazepril HCl 86541-74-4 C₂₄H₂₈N₂O₅·HCl 460.96 Carboxylic acid, ethoxycarbonyl Hypertension therapy

Biological Activity

2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 2,3,4,5-tetrahydro-1H-benzo[b]azepine
  • Molecular Weight : 147.22 g/mol
  • CAS Number : 1701-57-1
  • Physical Form : White to yellow solid

5-HT2C Receptor Agonism

Research indicates that 2,3,4,5-tetrahydro-1H-benzo[b]azepine acts as an agonist for the 5-HT2C receptor , which is implicated in various neuropsychological conditions. This receptor plays a crucial role in mood regulation and appetite control. The agonistic activity suggests potential applications in treating disorders such as depression and obesity .

Nitric Oxide Synthase Inhibition

A novel class of derivatives based on this compound has been synthesized and evaluated as human neuronal nitric oxide synthase (nNOS) inhibitors . These derivatives demonstrated significant selectivity and potency in inhibiting nNOS, suggesting their potential use in managing neuropathic pain and other neurological disorders .

Anticholinesterase Activity

The compound has also shown anticholinesterase activity , which may contribute to its therapeutic effects in cognitive disorders such as Alzheimer's disease. This activity involves the inhibition of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .

Biological Activity Overview

Biological Activity Mechanism Therapeutic Implications
5-HT2C Receptor AgonismActivation of serotonin receptorsTreatment of depression and obesity
Nitric Oxide Synthase InhibitionSelective inhibition of nNOSManagement of neuropathic pain
Anticholinesterase ActivityInhibition of acetylcholinesterasePotential treatment for Alzheimer's disease

Case Studies and Research Findings

  • Neuropharmacological Evaluation :
    A study demonstrated that specific derivatives of 2,3,4,5-tetrahydro-1H-benzo[b]azepine showed significant efficacy in reducing pain responses in a spinal nerve ligation model. This highlights the compound's potential as a therapeutic agent for neuropathic pain management .
  • Safety Pharmacology :
    In vitro studies assessed the safety profile of these compounds concerning hERG K(+) channel inhibition. The findings indicated minimal activity against a broad spectrum of receptors/transporters/ion channels, suggesting a favorable safety profile for further development .
  • Antimicrobial Activity :
    Compounds derived from 2,3,4,5-tetrahydro-1H-benzo[b]azepine exhibited antimicrobial properties against various Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride in academic research?

  • Methodology : The compound is typically synthesized via hydrogenation of its unsaturated precursor or through reductive amination. For example, deuterated analogs of similar benzazepines have been prepared by catalytic hydrogenation using palladium on carbon under deuterium gas, followed by recrystallization from ethanol-light petroleum . Commercial synthesis often involves multi-step protocols with intermediates like tert-butyl carbamate derivatives, as seen in related benzazepine syntheses .
  • Key Considerations : Optimize reaction time and catalyst loading to minimize impurities (e.g., residual starting materials). Monitor progress using TLC or GC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • HPLC : Use a C18 column with a mobile phase of tetrabutylammonium bromide solution and acetonitrile (e.g., 65:35 v/v). Detect impurities at 210–220 nm, ensuring resolution of peaks with relative retention times between 0.5 and 2.1 .
  • NMR/LC-MS : Confirm molecular structure via 1^1H/13^13C NMR (expected signals: aromatic protons at δ 6.8–7.5 ppm, aliphatic protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) for exact mass verification .
    • Purity Standards : Commercial batches typically specify ≥95% purity, validated by HPLC with ≤2.0% total impurities .

Q. What are the optimal storage conditions to ensure compound stability?

  • Storage Guidelines : Store in airtight containers under inert atmosphere (argon or nitrogen) at room temperature, protected from light. Prolonged exposure to moisture or oxygen may degrade the compound, leading to hydrochloride dissociation or oxidation byproducts .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic pathways of this compound?

  • Methodology : Synthesize deuterated analogs via catalytic hydrogenation with deuterium gas (e.g., DMI-d2 hydrochloride in ). Use LC-MS/MS to track isotopic distribution in in vitro metabolic assays (e.g., liver microsomes) .
  • Applications : Isotopic labeling aids in distinguishing parent compounds from metabolites and quantifying metabolic stability. For example, 2^{2}H labeling reduces metabolic susceptibility at specific positions .

Q. What strategies are effective in resolving contradictory data regarding the compound's receptor binding specificity?

  • Experimental Design :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3^3H-SCH 23390 for dopamine D1 receptors) to assess displacement potency. Compare results across cell lines (e.g., HEK-293 vs. neuronal primary cultures) to identify assay-specific artifacts .
  • Structural Modeling : Perform molecular docking studies to analyze interactions with target receptors (e.g., D1 vs. 5-HT2A receptors) and validate with mutagenesis .
    • Data Reconciliation : Cross-validate findings using orthogonal techniques (e.g., functional cAMP assays for D1 receptor activity) .

Q. What in vitro and in vivo models are suitable for investigating its pharmacological mechanisms?

  • In Vitro Models :

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization or TR-FRET assays.
  • Cellular Uptake : Use fluorescently tagged analogs in confocal microscopy to study blood-brain barrier penetration .
    • In Vivo Models :
  • Rodent Behavioral Studies : Assess neuropsychiatric effects (e.g., conditioned place preference for reward behavior) with dose ranges of 0.5–5 mg/kg .
  • Toxicokinetics : Monitor plasma and tissue concentrations via LC-MS/MS after intravenous/oral administration .

Data Contradictions and Mitigation

  • Safety Data Gaps : Limited acute toxicity data exist; assume Category 4 hazards (oral/dermal/inhalation) and implement strict PPE (gloves, goggles, fume hoods) .
  • Synthetic Variability : Discrepancies in impurity profiles may arise from divergent synthetic routes. Standardize protocols using pharmacopeial guidelines (e.g., USP monographs) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride
Reactant of Route 2
2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.